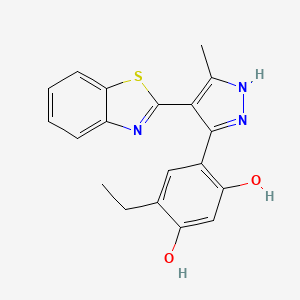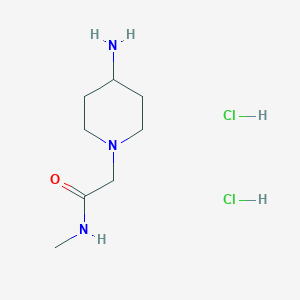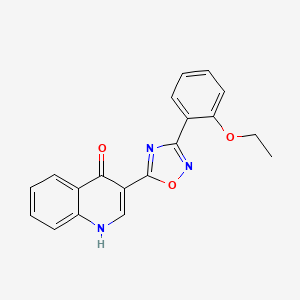
3-(ジフルオロメチル)-3-ヒドロキシシクロブタン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group, a hydroxy group, and a carboxylic acid group attached to a cyclobutane ring
科学的研究の応用
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
Target of Action
The primary target of the compound 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is the enzyme succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid interacts with its target, succinate dehydrogenase, by inhibiting its function . This inhibition interferes with the tricarboxylic acid cycle, leading to the death of the pathogen .
Biochemical Pathways
The affected pathway is the tricarboxylic acid cycle, also known as the citric acid or Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid disrupts this cycle, leading to energy deprivation and eventual death of the pathogen .
Pharmacokinetics
It’s known that the presence of a difluoromethyl group in a molecule can enhance membrane permeability, metabolic stability, biological half-life, bio-absorption, and safety , which could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid’s action result in the disruption of the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen . This makes it an effective fungicide, as it targets a crucial metabolic pathway in fungi .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
Oxidation: Formation of 3-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-methanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNQUVQZVCNMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)F)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)


![2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE](/img/structure/B2408451.png)
![3,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)


